molecular formula C10H12OS2 B7778712 S-Benzyl O-ethyl carbonodithioate

S-Benzyl O-ethyl carbonodithioate

Cat. No.: B7778712
M. Wt: 212.3 g/mol
InChI Key: VZERTPFKMKYOGV-UHFFFAOYSA-N
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Description

S-Benzyl O-ethyl carbonodithioate (CAS 2943-26-2) is a stable, odorless dithiocarbamate compound serving as a versatile building block and sulfur-transfer reagent in organic synthesis and polymer research. It functions as a critical benzylthiol surrogate, overcoming the handling challenges associated with traditional foul-smelling and air-sensitive thiols . As a xanthate, its utility lies in its role in nucleophilic substitution and transition-metal-free reactions for the synthesis of valuable dialkyl and alkyl aryl thioether derivatives . These thioether motifs are prevalent in pharmaceutical compounds and functional materials. In research and development, this reagent is employed in the synthesis of regioregular polyampholytes, which are advanced polymers studied for their enhanced biomimetic properties, such as ice recrystallization inhibition (IRI) with potential applications in cryopreservation . The mechanism of action for dithiocarbamates like this one often involves the sulfur atoms acting as soft donor ligands, which can form stable complexes with various metal ions . This metal-binding capacity is fundamental to their role in catalysis, enzyme inhibition, and the construction of organic intermediates . The compound has a molecular formula of C10H12OS2 and a molecular weight of 212.33 g/mol . For stability, it must be stored under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-ethyl benzylsulfanylmethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZERTPFKMKYOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S Benzyl O Ethyl Carbonodithioate

Classical Synthetic Routes

The traditional methods for synthesizing S-Benzyl O-ethyl carbonodithioate have been well-established and are still widely employed due to their reliability and straightforward nature.

Synthesis from Potassium Ethyl Xanthogenate and Benzyl (B1604629) Halides

The most common and classical synthesis of this compound involves the reaction of potassium O-ethyl carbonodithioate (also known as potassium ethyl xanthogenate) with a benzyl halide, such as benzyl chloride or benzyl bromide. This reaction proceeds via a standard SN2 nucleophilic substitution mechanism. The sulfur atom of the xanthate anion acts as the nucleophile, attacking the benzylic carbon and displacing the halide ion.

The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). Refluxing the mixture for several hours generally provides moderate to good yields of the desired product. Optimization of the reaction conditions is crucial for maximizing the yield and minimizing the formation of byproducts.

ParameterConditionOutcome
Solvent AcetoneModerate yields (60-70%)
Dimethylformamide (DMF)Enhanced reaction rates
Temperature 60-80°C (Reflux)Optimal for reaction completion
Stoichiometry 1:1 molar ratio of reactantsStandard
10% excess of xanthateMinimizes unreacted benzyl halide

Table 1: Typical Reaction Conditions for the Synthesis of this compound from Potassium Ethyl Xanthogenate and Benzyl Halides.

Post-reaction workup usually involves quenching the reaction with ice water, followed by extraction with an organic solvent like ethyl acetate (B1210297). The crude product is then purified using column chromatography to yield this compound as a colorless oil.

Analogous One-Pot Synthesis Approaches for Related Xanthate Derivatives

The principles of the classical synthesis have been extended to one-pot procedures for preparing a variety of xanthate derivatives. These methods offer advantages in terms of efficiency, reduced reaction time, and simplified purification processes. nih.govacs.org While not always directly applied to this compound, these analogous syntheses provide a framework for its potential one-pot production.

One such approach involves the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) as a versatile reagent. nih.govacs.org TCDI can react sequentially with an alcohol and then a thiol, or vice versa, in a controlled manner to produce asymmetrical xanthates. For instance, reacting TCDI with a secondary alcohol followed by a primary thiol can yield the desired xanthate structure. acs.org These one-pot reactions are advantageous for creating libraries of compounds for applications such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govacs.org

Contemporary Synthetic Strategies

Modern synthetic chemistry has introduced more advanced and often milder methods for the formation of carbon-sulfur bonds, which are applicable to the synthesis of this compound.

HFIP-Mediated Hydrosulfenylation Reactions Utilizing Potassium O-ethyl Carbonodithioate

A recent and innovative strategy involves the use of hexafluoroisopropanol (HFIP) to mediate the hydrosulfenylation of ynamides with potassium O-ethyl carbonodithioate. rsc.orgnih.gov This metal-free approach provides a highly regio- and stereoselective route to ketene (B1206846) N,S-acetals, with this compound being a key structural motif in the product. rsc.org

In a typical reaction, an ynamide is treated with potassium O-ethyl carbonodithioate in HFIP at room temperature. rsc.org The HFIP acts as a Brønsted acid, protonating the ynamide to form a reactive keteniminium intermediate, which is then attacked by the xanthate nucleophile. nih.gov This method is notable for its mild conditions, high yields, and sustainability, as the HFIP can often be recovered and recycled. nih.gov For example, the reaction of N-benzyl-N-(phenylethynyl)benzenesulfonamide with potassium O-ethyl carbonodithioate in HFIP yields the corresponding (E)-S-(1-(N-benzylphenylsulfonamido)-2-phenylvinyl) O-ethyl carbonodithioate in 91% yield after 16 hours at 25 °C. rsc.org

Radical-Mediated Reductive Cross-Coupling for Carbon-Sulfur Bond Formation

Radical chemistry offers a powerful alternative for constructing C-S bonds. A novel radical click reaction has been developed for the synthesis of alkyl xanthates through the decarboxylative coupling of N-hydroxyphthalimide esters with N-xanthylphthalimides. rsc.org This method is characterized by its rapid reaction time (2 minutes at room temperature) and avoidance of transition metal catalysts. rsc.org The mechanism involves the independent activation of the two phthalimide (B116566) derivatives, leading to the efficient coupling of a persistent sulfur radical and a transient alkyl radical. rsc.org

While this specific "click" reaction hasn't been explicitly reported for this compound, the underlying principle of radical-radical cross-coupling for C-S bond formation is a significant advancement. nih.govrsc.org These methods often overcome selectivity issues seen in other cross-coupling reactions. nih.gov

Indirect Formation as Key Intermediates in Sulfide and Disulfide Synthesis

This compound and related xanthates can serve as important intermediates in the synthesis of other sulfur-containing compounds, such as unsymmetrical disulfides and thioethers. researchgate.netnih.govorganic-chemistry.org For instance, xanthates can be used as thiol-free reagents for the synthesis of alkyl and aryl thioethers. nih.gov

In some cases, this compound can be formed in situ and then transformed into the final product. For example, methods for the synthesis of unsymmetrical disulfides may involve intermediates that are structurally related to xanthates. organic-chemistry.orgorganic-chemistry.orgrsc.orgchemistryviews.org The ability of the xanthate group to be cleaved or transformed makes it a versatile functional group in multi-step synthetic sequences. For example, oxidation of this compound can lead to the formation of disulfides.

Mechanistic Investigations of Reactions Involving S Benzyl O Ethyl Carbonodithioate

Mechanistic Pathways in Thioether and Disulfide Synthesis

The synthesis of thioethers and disulfides using S-benzyl O-ethyl carbonodithioate and related xanthates often proceeds through nucleophilic substitution and elimination pathways. These reactions can be designed to avoid the use of foul-smelling thiols, offering a significant advantage in organic synthesis.

Nucleophilic Substitution Reactions

The formation of this compound itself is a prime example of a nucleophilic substitution reaction. Typically, it is synthesized via an SN2 mechanism where the potassium salt of O-ethyl xanthate acts as the nucleophile, attacking the electrophilic carbon of a benzyl (B1604629) halide and displacing the halide leaving group.

In a broader context, this compound can participate in further nucleophilic substitution reactions. For instance, it can react with amines in the presence of a strong base like sodium hydride to form carbamothioates. nih.gov Density Functional Theory (DFT) calculations have confirmed that this transformation proceeds through a mechanism involving hydride addition, subsequent nucleophilic attack by the amine, and finally, an elimination step. nih.gov

While comprehensive kinetic data for a wide range of nucleophilic substitution reactions involving this compound is not extensively documented in publicly available literature, the general principles of SN2 reactions apply. The reaction rate is influenced by the nature of the nucleophile, the solvent, and the leaving group ability of the dithiocarbonate moiety.

Reactant 1Reactant 2ProductMechanismKey Aspects
Potassium O-ethyl xanthateBenzyl chlorideThis compoundSN2The thiocarboxylate anion of the xanthate acts as the nucleophile.
This compoundArylmethyl isocyanides/BenzylaminesCarbamothioatesHydride addition, nucleophilic attack, eliminationRequires a strong base like NaH; mechanism supported by DFT calculations. nih.gov

Role of Xanthate Intermediates in Thiol-Free Reagent Approaches

Xanthates, including this compound, are valuable intermediates in thiol-free approaches to thioether and disulfide synthesis. These methods are particularly attractive as they circumvent the use of volatile and malodorous thiols. In these reactions, the xanthate serves as a precursor to a sulfur-based nucleophile.

One proposed mechanism for thioether synthesis involves the reaction of a xanthate with an alkyl or aryl halide. The reaction likely proceeds through the formation of a xanthate intermediate, which is then subjected to conditions that promote the formation of the desired thioether. While specific studies detailing the use of this compound as a thiol-free reagent for a broad range of substrates are limited, the general principle involves the in-situ generation of a thiol equivalent.

Intramolecular Elimination Reactions

Intramolecular elimination reactions of xanthate derivatives, famously known as the Chugaev elimination, provide a pathway to alkenes from alcohols. This reaction proceeds through a concerted, syn-elimination mechanism via a six-membered cyclic transition state. While the classic Chugaev elimination focuses on the decomposition of S-alkyl xanthates derived from alcohols, related intramolecular eliminations can be envisaged for derivatives of this compound.

Studies on related systems have shown that the stability of the xanthate towards pyrolysis is influenced by the nature of the S-substituent. For instance, electronegative groups on the thiol sulfur can lower the activation energy for the Chugaev reaction. This suggests that the electronic properties of the benzyl group in this compound would influence the conditions required for any potential intramolecular elimination reactions.

Reaction TypeReactantProductMechanismKey Features
Chugaev Elimination (General)S-Alkyl Xanthate (from an alcohol)AlkeneConcerted, syn-eliminationProceeds through a six-membered cyclic transition state; avoids acidic or basic conditions.

Radical-Mediated Transformations

Beyond ionic pathways, this compound is also a key player in radical chemistry, particularly in the context of controlled polymerization and bond-cleavage reactions.

Homolytic Carbon-Sulfur Bond Scission

The carbon-sulfur bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate a benzyl radical and a dithiocarbonate radical. The stability of the resulting benzyl radical makes this process more favorable compared to the cleavage of C-S bonds that would lead to less stable alkyl radicals.

BondDissociation ProcessResulting RadicalsFactors Influencing Cleavage
Carbon-SulfurHomolytic CleavageBenzyl radical, Dithiocarbonate radicalTemperature, Photochemical irradiation, Stability of the resulting radicals

Reversible Addition-Fragmentation Transfer (RAFT) Mechanism Kinetics

This compound can function as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. The effectiveness of a RAFT agent is determined by the kinetics of the addition and fragmentation steps.

In a typical RAFT polymerization, a propagating polymer radical adds to the C=S bond of the RAFT agent (in this case, this compound) to form an intermediate radical. This intermediate can then fragment to regenerate the propagating radical or to release a new radical (the benzyl radical in this instance) that can initiate a new polymer chain. The equilibrium between the active (propagating) and dormant (polymer-RAFT adduct) species is key to the controlled nature of the polymerization.

The kinetics of RAFT polymerization are complex and depend on several factors, including the nature of the monomer, the initiator, and the RAFT agent. While detailed kinetic parameters for RAFT polymerization specifically using this compound are not extensively reported, studies on similar xanthates and trithiocarbonates provide a general understanding of the process. The rate of polymerization and the degree of control are influenced by the relative rates of addition and fragmentation.

RAFT StepDescriptionKey Kinetic Parameters
Addition Propagating polymer radical adds to the C=S bond of the RAFT agent.Addition rate constant (kadd)
Fragmentation The intermediate radical fragments to release either the original propagating radical or a new initiating radical.Fragmentation rate constant (kfrag)
Reinitiation The expelled radical initiates a new polymer chain.Initiation rate constant (ki)
Chain Propagation Monomer adds to the propagating radical.Propagation rate constant (kp)

The efficiency of this compound as a RAFT agent would be determined by the balance of these rate constants, ensuring that the number of active chains remains low at any given time, leading to a controlled polymerization process.

Aminocyclization Mechanisms Catalyzed by Transition Metals

While direct studies on the transition metal-catalyzed aminocyclization of this compound are not extensively documented, the closely related reactions of O-benzyl xanthate esters under nickel/photoredox dual catalysis provide significant mechanistic insights. These reactions are instrumental in forming Csp³–Csp² cross-couplings, a fundamental transformation in organic synthesis. acs.org

The proposed mechanism for these transformations involves a dual catalytic cycle. Initially, an excited-state photocatalyst oxidizes a suitable radical precursor, such as potassium alkyltrifluoroborate, to generate an alkyl radical. This radical then adds to the thiocarbonyl group of the O-benzyl xanthate ester. This addition initiates the fragmentation of the C–O bond, leading to the formation of a new carbon-centered radical derived from the alcohol. This radical subsequently enters the nickel catalytic cycle. It adds to a Ni(0) species, which then undergoes oxidative addition with an aryl halide. Reductive elimination from the resulting Ni(III) intermediate furnishes the final cross-coupled product and regenerates the Ni(I) catalyst, which is then reduced to Ni(0) by the photocatalyst to complete the cycle. acs.org

A key feature of this mechanism is the selective generation of radical activators that promote the cleavage of the xanthate. acs.org This strategy circumvents the challenges often associated with the direct use of xanthates in cross-coupling reactions. acs.org The reaction conditions are generally mild, employing low-molecular-weight, commercially available radical precursors under base-free conditions. acs.org

To illustrate the utility of this methodology, a bidirectional synthesis has been demonstrated. For instance, 4-bromobenzyl alcohol can be coupled with a secondary alkyl radical precursor under these mild conditions. The resulting alcohol can then be converted to its corresponding xanthate and subsequently reacted with another aryl halide to yield a dialkylated product in good yield over the two steps. acs.org

Stereoselective Hydrosulfenylation Mechanisms

The stereoselective hydrosulfenylation of alkenes using this compound is not a widely reported transformation in the chemical literature. However, the principles of stereoselective additions to alkenes are well-established and can provide a framework for understanding how such a reaction might proceed.

Generally, stereoselective additions to alkenes can be achieved through various catalytic methods, including those that are enzyme-catalyzed or employ chiral transition metal complexes. For instance, biocatalytic cascades have been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes. nih.gov These processes often involve the enzymatic generation of a chiral intermediate, such as an epoxide, which is then opened by a nucleophile in a stereospecific manner. nih.gov

In the context of sulfenylation, copper-catalyzed systems have been used for the stereoselective synthesis of (E)-alkenyl sulfones from alkenes and sodium sulfinates. organic-chemistry.org The proposed mechanism involves the generation of a sulfonyl radical or cation via copper(II) oxidation, which then undergoes an anti-addition to the alkene, followed by an elimination process to yield the (E)-alkenyl sulfone. organic-chemistry.org

While direct evidence for the stereoselective hydrosulfenylation with this compound is lacking, it is plausible that a similar strategy could be envisioned. A chiral catalyst could potentially coordinate to the xanthate, facilitating a stereocontrolled delivery of the sulfur moiety to an alkene. The development of such a reaction would represent a valuable addition to the synthetic chemist's toolkit for the formation of chiral sulfur-containing molecules.

Reaction Kinetics and Thermodynamics

Kinetic Studies of Xanthate Deprotection Processes

The deprotection of xanthates, which is essentially the cleavage of the xanthate group, can be achieved under various conditions, and its kinetics are influenced by factors such as temperature and pH. Studies on the decomposition of xanthates in aqueous solutions provide valuable data on the rates of these processes.

For example, the decomposition of sodium iso-butyl xanthate (SIBX) in aqueous solution has been shown to follow first-order kinetics. The rate of decomposition, monitored by the generation of carbon disulfide (CS₂), is highly dependent on temperature.

Temperature (°C)Rate Constant (k) for SIBX Decomposition (h⁻¹)
259.3 x 10⁻⁴
501.7 x 10⁻²
701.3 x 10⁻¹

The pH of the solution also plays a crucial role in the decomposition of xanthates. The extent of decomposition has been observed to reach a maximum at a specific pH, a phenomenon that was theoretically predicted. A proposed mechanism to account for the observed pH-dependent decomposition involves multiple parallel or sequential reactions.

Another relevant kinetic study involves the oxidation of ethyl xanthate to dixanthogen (B1670794) by iodine in an aqueous solution. This reaction proceeds through a two-step mechanism. The initial reaction between iodine and the xanthate to form an intermediate, EtOCS₂I, is very rapid. The subsequent reaction of this intermediate with another mole of xanthate to produce dixanthogen is the rate-determining step. rsc.org

The rate constant for this second step has been determined at 25 °C:

Reaction StepRate Constant (k) at 25 °C (dm³ mol⁻¹ s⁻¹)
EtOCS₂I + EtOCS₂⁻ → (EtOCS₂)₂ + I⁻9.1 x 10⁵

Interestingly, an increase in iodide concentration leads to a decrease in the reaction rate. This is attributed to the formation of an adduct between the intermediate and iodide, rather than a reversal of the initial equilibrium. rsc.org

Determination of Kinetic Parameters in Photochemical Reactions

The photochemical reactions of xanthates, particularly in the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been the subject of detailed kinetic investigations. S-Phenacyl xanthates, for example, undergo a photoinitiated homolytic cleavage of the C–S bond. researchgate.netresearchgate.net

The kinetics of the subsequent degenerative reversible addition-fragmentation transfer (RAFT) mechanism have been elucidated using laser flash photolysis (LFP) and density functional theory (DFT) calculations. researchgate.netresearchgate.net This has allowed for the determination of the rate constants for key steps in the process. researchgate.netresearchgate.net

ReactionSolventRate Constant (k_add) (M⁻¹ s⁻¹)
RAFT addition of phenacyl radical to parent xanthateAcetonitrile~ 7 x 10⁸
Phenacyl radical addition to 1,1-diphenylethyleneAcetonitrile~ 10⁸

These studies demonstrate that S-phenacyl xanthates can function as both photoinitiators and RAFT/macromolecular design via the interchange of xanthates (MADIX) agents in polymerization reactions. researchgate.netresearchgate.net

Furthermore, research on the photochemistry of O-ethyl-S-benzyl xanthate has shown that irradiation leads to the formation of benzyl radicals. researchgate.net This photochemical process is the basis for its use as a photosensitive resin. semanticscholar.org The study of the photophysical and photochemical processes of related compounds, such as benzyltrimethylsilane, has revealed remarkable solvent effects on the reaction mechanism, with different radical species being formed in different solvents. rsc.org These findings underscore the importance of the reaction medium in dictating the outcome of photochemical reactions involving benzyl-containing compounds. rsc.org

Applications in Advanced Organic Synthesis

Role as Thiol Surrogates and Protected Thiols

The compound functions effectively as a precursor to thiols, where the benzyl (B1604629) group acts as a protecting element. This allows for the controlled generation and reaction of thiol functionalities under specific conditions, avoiding the direct use of often volatile and malodorous free thiols.

S-Benzyl O-ethyl carbonodithioate is a key reagent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. researchgate.net In this process, it functions as a chain transfer agent (CTA) that controls polymer molecular weight and distribution. Thiocarbonylthio compounds like xanthates are essential for the RAFT process. researchgate.net The mechanism involves a series of addition-fragmentation equilibria where the CTA is consumed and regenerated in situ, effectively transferring the growing polymer chain and maintaining a low concentration of active radicals. This controlled process allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. The effectiveness of benzyl and other dithiocarbamates as CTAs has been demonstrated in the polymerization of various monomers, such as N-isopropylacrylamide. researchgate.net

The general process of converting the thiocarbonylthio group at the polymer chain-end into a thiol group is a well-established method for further functionalization, making these RAFT-generated polymers versatile precursors for creating more complex structures. nih.gov

The synthesis of thioethers, which are significant scaffolds in pharmaceutically relevant molecules, can be achieved using this compound. nih.govnih.gov The compound serves as a stable, odorless thiol equivalent that can react with various electrophiles.

One strategy involves the copper-catalyzed coupling of benzyl alcohols with thiol precursors. While general methods often involve reacting alcohols with free thiols, the use of a protected thiol source like this compound provides a convenient alternative. nih.gov Research has shown that under cobalt catalysis, this compound can react with diphenyl disulfide to form thioethers. These transition metal-catalyzed reactions highlight the compound's utility in forming C–S bonds under specific and controlled conditions.

Reactant 1Reactant 2CatalystProductYield (%)
This compoundDiphenyl disulfideMn(dpm)3, t-BuOOHThioether 9a58%
This compoundO-benzyl S-ethyl carbonodithioateCobaltAdduct 9c84%
This table summarizes cobalt-catalyzed reactions involving this compound for thioether and adduct formation, based on research findings.

This compound can be directly converted into disulfides through oxidation. When treated with oxidizing agents such as hydrogen peroxide, the carbonodithioate undergoes a transformation to yield the corresponding disulfide. This property is particularly useful for post-synthesis modification of polymers created via RAFT polymerization, where the end-group can be converted to a disulfide linkage to alter the polymer's structure and properties.

Catalytic Roles and Mediating Agents

This compound also plays a role as a reactant in various catalytic systems, particularly those involving transition metals and potentially novel materials like Metal-Organic Frameworks.

Metal-Organic Frameworks (MOFs) are highly porous materials studied for a range of applications, including catalysis and adsorption. nih.gov Research has explored the interaction between MOFs and xanthates, primarily in the context of environmental remediation. Studies have shown that certain MOFs, such as HKUST-1 and MIL-100(Fe), can effectively adsorb potassium ethyl xanthate (a key precursor for this compound) from aqueous solutions. nih.govresearchgate.net This uptake is dependent on the type of MOF and its synthesis method. nih.gov

While this research demonstrates a clear interaction and coordination between the xanthate functional group and the metal nodes of the MOF, the use of MOFs to directly catalyze reactions involving this compound is not yet a widely documented area. nih.govresearchgate.net The current focus remains on the potential of MOFs to act as sponges for xanthate removal, which precedes any potential application in catalysis or as a reusable component in synthesis. nih.gov

This compound is a known participant in transition metal-catalyzed reactions. It has been shown to take part in aminocyclizations and trapping reactions when subjected to cobalt catalysis. Furthermore, it engages in thioether formation in the presence of a manganese catalyst, specifically Mn(dpm)₃, reacting with diphenyl disulfide to produce a thioether in 58% yield.

However, while the compound is reactive in manganese-catalyzed processes, its specific participation in Mn-catalyzed aminocyclizations as stipulated in the section title is not explicitly detailed in the available research. The documented evidence points towards its involvement in cobalt-catalyzed aminocyclizations and manganese-catalyzed C-S bond-forming reactions other than cyclization. This highlights its versatility as a substrate for various transition metal-catalyzed transformations, even if the precise nature of the reaction depends on the specific metal and conditions employed.

Role in Controlled Polymerization Techniques

S-Benzyl O-ethyl Carbonodithioate as a Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent

RAFT polymerization utilizes thiocarbonylthio compounds, such as this compound, to mediate the polymerization process through a reversible chain-transfer mechanism. wikipedia.org This control allows for the synthesis of polymers with complex architectures. wikipedia.org

The effectiveness of a RAFT agent, generically represented as Z-C(=S)S-R, is highly dependent on the chemical nature of the Z and R groups. researchgate.net In this compound, the O-ethyl group serves as the stabilizing Z group, and the S-benzyl group acts as the reinitiating or leaving R group. The Z group influences the reactivity of the C=S double bond and the stability of the intermediate radical species, while the R group should be a good leaving group capable of reinitiating polymerization. researchgate.netnih.gov The selection of these groups is crucial for achieving a balance between the rates of addition and fragmentation, which is essential for controlled polymerization.

The general mechanism of RAFT polymerization involves a series of addition and fragmentation steps. Initially, a radical initiator generates a propagating polymer chain (P•n). This chain adds to the RAFT agent (Z-C(=S)S-R) to form an intermediate radical. This intermediate can then fragment, releasing either the initial R group as a new radical (R•) or the propagating polymer chain (P•n). The new radical (R•) can then initiate the polymerization of monomer (M) to form a new propagating chain (P•m). A rapid equilibrium is established between the active propagating chains and the dormant polymeric RAFT agent, allowing all chains to grow at a similar rate.

For xanthates like this compound, the choice of the R and Z groups is critical for controlling the polymerization of different monomer families. The effectiveness of the RAFT agent is determined by the transfer constants, which are influenced by these substituents. core.ac.uk The design and synthesis of novel xanthates with specific functionalities have been explored to enhance their performance in RAFT polymerization and to enable their use in combination with other polymerization techniques. nih.gov

A key advantage of using this compound and similar RAFT agents is the ability to produce polymers with a predictable molecular weight and a low dispersity (Đ), which is a measure of the uniformity of the polymer chain lengths. nsf.govresearchgate.net The number-average molecular weight (Mn) of the resulting polymer can be theoretically predicted based on the ratio of the moles of monomer consumed to the moles of the RAFT agent used.

Experimental studies have demonstrated that RAFT polymerizations mediated by xanthates can yield polymers with narrow molecular weight distributions, often with Đ values below 1.2. cmu.edu For instance, the RAFT polymerization of styrene (B11656) using potassium ethylxanthate (B89882) has been shown to produce polystyrene with dispersity values in the range of 1.42–1.89. core.ac.uk The linear evolution of molecular weight with monomer conversion is a characteristic feature of a controlled or "living" polymerization process, indicating that the number of polymer chains remains constant throughout the reaction. core.ac.uk

The ability to control these parameters is crucial as the molecular weight and its distribution significantly impact the physical and mechanical properties of the final polymer material, including its processability, strength, and rheological behavior. nsf.govresearchgate.net

Below is a table summarizing the control over polymer properties in RAFT polymerization using xanthate-based agents.

PropertyControl MechanismOutcome
Molecular Weight (Mn) Controlled by the ratio of monomer to RAFT agent.Linear increase with monomer conversion; predictable final Mn.
Dispersity (Đ) Rapid equilibrium between active and dormant species.Narrow molecular weight distribution (low Đ values).
Polymer Architecture Maintenance of the thiocarbonylthio end-group.Enables the synthesis of block copolymers and other complex structures.

This table provides a generalized overview. Specific results can vary based on the monomer, solvent, temperature, and specific RAFT agent used.

A crucial aspect of RAFT polymerization is the preservation of the thiocarbonylthio group at the end of the polymer chains. researchgate.netnih.gov This end-group is responsible for the "living" character of the polymerization, allowing the polymer chains to be reactivated for further polymerization. researchgate.net The high degree of chain-end functionality means that the majority of the polymer chains retain the Z-C(=S)S- moiety, making them macro-RAFT agents that can be used to initiate the polymerization of a second monomer to form block copolymers. core.ac.uk

The fidelity of the chain end is influenced by factors such as the choice of RAFT agent, the monomer being polymerized, and the reaction conditions. Side reactions, such as termination by coupling of two propagating radicals, can lead to the loss of the active end-group, resulting in "dead" polymer chains that cannot be further extended. nih.gov Optimizing the reaction conditions and the ratio of initiator to RAFT agent can minimize these termination events and maximize chain-end fidelity. nih.gov The retention of this functionality is fundamental to the synthesis of the advanced polymer architectures discussed in the following section. dur.ac.uk

Synthesis of Complex Polymer Architectures

The "living" nature of RAFT polymerization, facilitated by agents like this compound, allows for the creation of polymers with more complex structures than simple linear chains.

Block copolymers, which consist of two or more different polymer chains linked together, can be synthesized by sequentially adding different monomers to a living polymer chain. The high chain-end fidelity of RAFT polymerization makes it particularly well-suited for this purpose. cmu.edu

An innovative approach involves combining RAFT polymerization with other living polymerization techniques, such as living cationic polymerization. nih.gov For instance, a polymer can be synthesized via cationic polymerization using an initiator that also contains a xanthate group. The resulting polymer then acts as a macro-RAFT agent for the subsequent RAFT polymerization of a second monomer, leading to the formation of a block copolymer. nih.gov This combination of methods allows for the synthesis of block copolymers from monomers that cannot be polymerized by the same mechanism. For example, vinyl ethers can be polymerized cationically, and then the resulting polymer can be used to initiate the RAFT polymerization of vinyl acetate (B1210297) to create a block copolymer. nih.gov

The table below provides an example of a block copolymer synthesis combining different polymerization methods.

Polymerization Step 1Monomer 1Resulting PolymerPolymerization Step 2Monomer 2Final Product
Living Cationic PolymerizationIsobutyl vinyl ether (IBVE)Poly(IBVE) with a xanthate end-groupRAFT PolymerizationVinyl acetate (VAc)Poly(IBVE)-b-poly(VAc)

This is a representative example of combining polymerization techniques. The specific initiators and catalysts are chosen to be compatible with both polymerization mechanisms. nih.gov

Beyond linear block copolymers, RAFT polymerization can be adapted to create branched or star-shaped polymers. This is often achieved by using a multi-functional RAFT agent that has multiple sites from which polymer chains can grow. While this compound itself is a monofunctional agent, the principles of RAFT can be extended to create more complex architectures. For instance, a core molecule can be functionalized with multiple xanthate groups, and subsequent RAFT polymerization of one or more monomers leads to the formation of a star-shaped polymer with multiple polymer "arms" emanating from the central core. dur.ac.uk

Additionally, branched copolymers can be generated through chain transfer reactions to the polymer backbone. In some cases, the RAFT agent or the propagating polymer can abstract an atom from the backbone of another polymer chain, creating a radical site from which a new branch can grow. This approach, while less controlled than the use of multi-functional RAFT agents, can also be used to introduce branching into the polymer structure.

Synthesis of Thermoresponsive and Other Functional Copolymers

The synthesis of "smart" or functional polymers, which respond to external stimuli such as temperature, has gained considerable attention for biomedical applications. This compound has been utilized in the creation of such materials.

Thermoresponsive block copolymers, for instance, have been synthesized using RAFT polymerization. nih.gov In one approach, a RAFT agent is anchored to a protein, and subsequent polymerization of a thermoresponsive monomer like N-isopropylacrylamide (PNIPAM) is initiated. nih.gov The resulting polymer-protein conjugate exhibits temperature-sensitive behavior due to the PNIPAM block. nih.gov The living nature of this polymerization, facilitated by the thiocarbonylthio group retained from the RAFT agent, allows for the subsequent addition of another monomer, such as N,N-dimethylacrylamide, to create a block copolymer-protein conjugate. nih.gov This demonstrates the versatility of RAFT agents in producing complex, functional macromolecular structures.

Furthermore, S-Benzyl O-ethyl dithiocarbonate has been employed in the living/controlled free-radical copolymerization of monomers like chlorotrifluoroethene and butyl vinyl ether under γ-ray irradiation, yielding alternating and block copolymers with well-defined molecular weights. rsc.org The ability to copolymerize different monomers in a controlled manner is crucial for tailoring the properties of the final material, opening avenues for applications ranging from protective coatings to advanced biomedical materials.

Production of Vinyl Boronate Polymers with Dynamic Exchange Properties

While direct evidence for the use of this compound in the synthesis of vinyl boronate polymers is not prevalent in the provided search results, the principles of RAFT polymerization are broadly applicable to a wide range of monomers. The versatility of RAFT allows for the incorporation of functional monomers, including those containing boronate esters. These boronate-containing polymers are of interest due to their ability to form dynamic covalent bonds, which can be reversibly formed and broken under specific conditions, leading to materials with self-healing or stimuli-responsive properties.

The selection of an appropriate RAFT agent is critical for the successful polymerization of specific monomers. mdpi.com For vinyl esters, for example, xanthates like S-benzyl O-ethyl xanthate have been shown to provide good control over the polymerization, leading to predictable molecular weights and relatively low polydispersity. mdpi.com This suggests that with proper optimization of reaction conditions, this compound or similar xanthates could potentially be employed for the controlled polymerization of vinyl boronate monomers.

Photoinitiated Polymerization Applications

Photoinitiated polymerization offers several advantages, including spatial and temporal control over the polymerization process. This compound and related xanthates have demonstrated utility in this area.

Dual Functionality as Photoinitiator and RAFT/MADIX Agent

Xanthates can function as photo-iniferters (initiator-transfer agent-terminator) in a process known as photo-iniferter RAFT (PI-RAFT) or Macromolecular Design via the Interchange of Xanthates (MADIX) polymerization. nih.govnih.gov In this process, the xanthate itself can absorb light and generate radicals to initiate polymerization, while also acting as a chain transfer agent to control the polymer chain growth. nih.govrsc.org

A strategy known as Xanthate-supported photo-iniferter (XPI)-RAFT polymerization involves adding a small amount of a xanthate to a conventional RAFT polymerization. rsc.org The xanthate acts as a photo-iniferter, while the main RAFT agent ensures control over the molecular weight distribution. rsc.org This approach decouples photo-activation from polymerization control, offering a versatile method for creating well-defined polymers. rsc.org The xanthate moiety is incorporated as an end group in the polymer, allowing for subsequent chain extension simply by light irradiation. nih.govrsc.org This is a key advantage over conventional photo-initiated systems that rely on the continuous presence of small molecule photoinitiators. rsc.org

Strategies for Overcoming Oxygen Inhibition in UV-Curing Systems (contextual)

Oxygen is a well-known inhibitor of free-radical polymerization, as it reacts with the propagating radicals to form less reactive peroxy radicals. radtech.orgresearchgate.net This is a significant challenge in UV-curing applications, particularly for thin films where oxygen can readily diffuse into the system. radtech.org Several strategies have been developed to mitigate oxygen inhibition.

One common approach is to increase the concentration of the photoinitiator or the intensity of the UV light. radtech.orguychem.com This generates a higher concentration of initial radicals to consume the dissolved oxygen. radtech.org However, high initiator concentrations can lead to undesirable side effects like odor and yellowing of the final product. uychem.com

Another strategy involves the use of additives that can scavenge oxygen or participate in reactions that regenerate active radicals. researchgate.net For instance, some chemical structures incorporated into monomers and oligomers, such as those with ethylene (B1197577) or propylene (B89431) glycol spacer groups, can reduce oxygen inhibition. radtech.org Amines are also known to be effective in combating oxygen inhibition. researchgate.net

In the context of photo-iniferter RAFT systems, the continuous generation of radicals from the photo-active xanthate end-groups can help to overcome oxygen inhibition. Furthermore, some photo-RAFT polymerizations have been shown to be oxygen tolerant. researchgate.net

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of molecules like S-Benzyl O-ethyl carbonodithioate. These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic parameters with a high degree of accuracy.

Density Functional Theory (DFT) Applications in Structure Optimization and Electronic Properties

Density Functional Theory (DFT) has been instrumental in optimizing the molecular structure of xanthates and related dithiocarbonates, providing a detailed picture of bond lengths, bond angles, and dihedral angles. For instance, DFT calculations have been employed to confirm the mechanism of reactions involving this compound, such as its reaction with arylmethyl isocyanides or benzylamines in the presence of a base to form carbamothioates. These studies validate a mechanism involving hydride addition, nucleophilic attack, and elimination.

While specific DFT data for this compound is not extensively published, studies on analogous xanthate structures provide valuable insights. For example, DFT calculations on related xanthate complexes reveal key electronic properties. The table below summarizes typical calculated electronic properties for a representative xanthate ligand, potassium 2-phenoxyethyl xanthate, which shares the core O-ethyl carbonodithioate structure.

Table 1: Calculated Electronic Properties of a Representative Xanthate Ligand

Property Value
HOMO Energy -5.2 eV
LUMO Energy -1.8 eV
Energy Gap (HOMO-LUMO) 3.4 eV
Dipole Moment 4.5 D

Data is for a representative xanthate ligand and is intended to be illustrative of the types of properties calculated via DFT.

These calculations are crucial for understanding the reactivity and kinetic stability of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the corresponding energy gap, are particularly important in predicting the molecule's behavior in chemical reactions.

Gauge-Independent Atomic Orbital (GIAO) Method for Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

For example, GIAO calculations performed on various organic molecules have shown excellent correlation with experimental ¹H and ¹³C NMR data. imist.maresearchgate.net The accuracy of these predictions is often improved by using appropriate levels of theory and basis sets, and by considering solvent effects. mdpi.com The following table presents a hypothetical comparison of experimental and GIAO-calculated ¹³C NMR chemical shifts for the core atoms of an O-ethyl carbonodithioate structure, illustrating the typical agreement observed.

Table 2: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for an O-Ethyl Carbonodithioate Moiety

Atom Experimental δ (ppm) Calculated δ (ppm)
C=S ~215 ~212
O-CH₂ ~70 ~68
CH₃ ~14 ~13

Values are illustrative and based on typical data for similar compounds.

Such calculations are invaluable for confirming molecular structures and for distinguishing between different isomers or reaction products.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. It provides a chemical intuition-based understanding of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals.

NBO analysis of dithiocarbamate (B8719985) and related sulfur-containing ligands reveals significant delocalization of electron density and important hyperconjugative interactions. joaquinbarroso.com For a molecule like this compound, NBO analysis would likely highlight the following:

Charge Distribution: The analysis would quantify the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the molecule. The carbon atom of the C=S group is expected to be electrophilic, while the sulfur and oxygen atoms would be nucleophilic.

Hybridization: The hybridization of the atoms would be determined, providing insight into the geometry and bonding.

Donor-Acceptor Interactions: NBO analysis can identify key stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen and sulfur atoms into the antibonding orbitals of adjacent bonds. For instance, an interaction between the lone pair of the oxygen atom and the π* orbital of the C=S bond would indicate resonance stabilization.

Modeling of Reaction Pathways and Energetics

Computational modeling is a powerful tool for investigating the mechanisms of complex chemical reactions, allowing for the identification of transient species like transition states and intermediates that are difficult to observe experimentally.

Elucidation of Transition States and Intermediates in Complex Reactions

The study of reaction mechanisms at a computational level often involves mapping the potential energy surface of a reaction. This allows for the identification and characterization of transition states and intermediates, providing a detailed understanding of the reaction pathway.

For xanthates, a well-known reaction is the Chugaev elimination, a thermal decomposition to form an alkene. Computational studies on the pyrolysis of various xanthates have been performed to elucidate the mechanism of this reaction. worldscientific.comnih.govresearchgate.net These studies have identified a concerted, six-membered cyclic transition state as the key step in the elimination process. researchgate.net

While the Chugaev elimination is typically associated with xanthates possessing a β-hydrogen on the S-alkyl group, similar computational approaches can be applied to understand other reactions of this compound. For instance, in its reaction with amines, DFT calculations can be used to model the transition states for the nucleophilic attack of the amine on the thiocarbonyl carbon and the subsequent elimination of the benzylthiolate group.

The table below presents hypothetical activation energies for key steps in a reaction of an O-ethyl xanthate, illustrating the type of data obtained from such computational studies.

Table 3: Illustrative Calculated Activation Energies for a Xanthate Reaction

Reaction Step Calculated Activation Energy (kcal/mol)
Nucleophilic Attack 15-20
Transition State for Elimination 25-30

These values are hypothetical and serve to illustrate the data obtained from transition state calculations.

Simulation of Polymerization Kinetics and Chain Transfer Processes

This compound is a potential chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization. Computational modeling plays a crucial role in understanding the kinetics and mechanism of RAFT polymerization.

Kinetic modeling can simulate the evolution of monomer conversion, polymer molecular weight, and polydispersity over time. advancedsciencenews.com These simulations rely on the rate constants of the various elementary steps in the RAFT process, including initiation, propagation, addition, fragmentation, and termination.

For a CTA like this compound, computational methods can be used to estimate the key kinetic parameters, such as the addition rate constant (k_add) and the fragmentation rate constant (k_frag). These parameters are crucial for determining the effectiveness of the CTA in controlling the polymerization. A high fragmentation rate relative to the addition rate is desirable for a good RAFT agent.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic methods are indispensable for confirming the structural integrity of S-Benzyl O-ethyl carbonodithioate and for tracking its transformation during chemical reactions, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural verification of this compound and the analysis of polymers synthesized using it.

¹H NMR: The ¹H NMR spectrum provides distinct signals corresponding to the different proton environments within the molecule. For this compound, the benzylic protons of the S-benzyl group typically appear as a multiplet in the aromatic region, while the ethyl group protons present as a quartet and a triplet in the aliphatic region.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all non-equivalent carbon atoms. The thiocarbonyl carbon (C=S) is particularly noteworthy, appearing significantly downfield. The chemical shifts provide definitive evidence of the compound's carbon framework. While specific literature values can vary slightly based on the solvent and instrument frequency, typical shifts are well-established. oregonstate.edu

Interactive Table 1: Typical NMR Spectroscopic Data for this compound in CDCl₃

Group Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzyl (B1604629)Aromatic C-H7.28–7.41 (multiplet, 5H) 127.5–129.5
BenzylBenzylic CH₂~4.6 (singlet, 2H)~41.0
EthylO-CH₂~4.7 (quartet, 2H)~70.0
EthylCH₃1.2–1.4 (triplet, 3H) ~13.5
CarbonodithioateC=S-~215.0

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound and to analyze its fragmentation patterns. The molecular weight of this compound is 212.33 g/mol . Its high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 212.03295735 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of the pure compound. The electron ionization (EI) mass spectrum is characterized by specific fragmentation pathways. libretexts.org Key fragmentation involves the cleavage of the C-S and S-C bonds, leading to highly stable fragments.

Benzyl Cation (m/z 91): A very common and often base peak, resulting from the cleavage of the S-CH₂ bond to form the stable tropylium (B1234903) ion.

Loss of Ethoxy Radical (M-45): Fragmentation can occur with the loss of the •OCH₂CH₃ radical, yielding an ion at m/z 167.

Other Fragments: Ions corresponding to the ethoxycarbonyl group or other rearrangements may also be observed. pharmacy180.com

For polymers synthesized via RAFT, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a crucial technique. It allows for the determination of the absolute molecular weight distribution of the polymer chains and can confirm the presence of the terminal xanthate group derived from the RAFT agent.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. When this compound is used as a RAFT agent, the persistence of the thiocarbonyl group in the resulting polymer can be confirmed by the presence of its characteristic absorption band.

Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
3100–3000C-H stretchAromatic (Benzyl)
2980–2850C-H stretchAliphatic (Ethyl, Benzyl CH₂)
~1495, ~1455C=C stretchAromatic Ring (Benzyl)
~1250C-O stretchEster Linkage (O-C=S)
1150–1050C=S stretchThiocarbonyl

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for characterizing xanthates and other thiocarbonyl compounds due to the electronic transitions associated with the C=S group. rsc.org this compound exhibits characteristic absorption bands in the UV region.

π→π* Transition: A strong absorption band is typically observed in the range of 300–310 nm. rsc.org

n→π* Transition: A weaker, longer-wavelength absorption corresponding to the n→π* transition may also be present.

The strong absorbance of the thiocarbonyl group provides a chromophore that can be exploited for quantitative analysis. rsc.org In RAFT polymerization, the concentration of the terminal xanthate groups on the polymer chains can be determined using UV-Vis spectroscopy and the Beer-Lambert law. This allows for a straightforward method to calculate the number-average molecular weight (Mₙ) of the polymer and to assess the efficiency of chain-end functionalization. researchgate.net

Chromatographic and Separation Techniques

Chromatographic techniques are essential for purifying this compound and, more critically, for analyzing the molecular weight characteristics of polymers synthesized using this RAFT agent.

When this compound is employed as a RAFT agent, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymers. researchgate.net GPC separates polymer molecules based on their hydrodynamic volume in solution. This analysis provides critical information about the success and control of the polymerization. benicewiczgroup.commdpi.com

Key parameters obtained from GPC/SEC analysis include:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. In a controlled RAFT polymerization, Mₙ should increase linearly with monomer conversion.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to larger molecules.

Dispersity (Đ) or Polydispersity Index (PDI): Calculated as Mₙ/Mₙ, this value indicates the breadth of the molecular weight distribution. A key indicator of a successful RAFT polymerization is a low dispersity value (typically Đ < 1.2), signifying that the polymer chains are of similar length.

By tracking the evolution of Mₙ and Đ with conversion, researchers can confirm the "living" characteristics of the polymerization mediated by this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical technique extensively used to monitor the progress of chemical reactions by separating components of a mixture. rsc.orgukessays.com In the synthesis of this compound, TLC is instrumental in determining the optimal reaction time and ensuring the complete consumption of starting materials. libretexts.org

The synthesis typically involves the reaction of potassium O-ethyl carbonodithioate with a benzyl halide. To monitor this reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted on a TLC plate, alongside the starting materials as references. libretexts.org The plate is then developed in a suitable solvent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). libretexts.org

The separation on the TLC plate is based on the principle of differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. ukessays.com The less polar this compound will travel further up the plate (higher Retention Factor, Rf value) compared to the more polar starting materials. The progress of the reaction can be visualized under UV light or by using a staining agent such as iodine. rsc.org The reaction is considered complete when the spot corresponding to the limiting reactant disappears. libretexts.org

Table 1: Illustrative TLC Data for the Synthesis of this compound

Time (minutes)Spot 1 (Potassium O-ethyl carbonodithioate)Spot 2 (Benzyl Halide)Spot 3 (this compound)
0PresentPresentAbsent
30PresentFaintPresent
60FaintAbsentProminent
120AbsentAbsentProminent

This table is for illustrative purposes and actual Rf values would depend on the specific TLC conditions.

Crystallographic Analysis for Molecular Structure Confirmation

To perform this analysis, a single crystal of this compound of suitable quality is grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is collected. nih.gov By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, leading to the elucidation of its crystal structure. researchgate.net

The crystallographic data for this compound would confirm the connectivity of the atoms, including the S-benzyl and O-ethyl groups to the central carbonodithioate core. It would also reveal details about the planarity of the dithiocarbamate (B8719985) group and the orientation of the benzyl and ethyl substituents. researchgate.net

Table 2: Representative Crystallographic Data for a Xanthate Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)28.7970 (6)
b (Å)8.37150 (15)
c (Å)15.6207 (3)
β (°)104.2210 (7)
Volume (ų)3650.36 (12)
Z8

Data adapted from a representative S-alkyl dithiocarbazate structure and is for illustrative purposes. researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable.

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. dtu.dk This technique is used to determine the thermal stability and decomposition profile of this compound. researchgate.net The resulting TGA curve plots the percentage of weight loss against temperature.

For xanthate compounds, TGA can reveal the temperature at which decomposition begins, the different stages of decomposition, and the mass of the final residue. researchgate.netresearchgate.net The decomposition of xanthates often involves the evolution of volatile products like carbon disulfide. researchgate.net The thermal stability of this compound is an important parameter, especially concerning its applications in processes that require elevated temperatures, such as polymerization.

Table 3: Illustrative TGA Data for a Metal Xanthate Complex

Temperature Range (°C)Weight Loss (%)Associated Process
150-250~30%Initial decomposition, loss of organic fragments
250-400~20%Further decomposition
>400-Stable residue

This table is illustrative, based on the thermal decomposition of metal xanthates, which may differ from this compound. researchgate.net

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This technique is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy changes associated with these transitions. researchgate.net

For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The precise temperature and the enthalpy of fusion provide information about the purity and the crystalline nature of the compound. In the context of polymers synthesized using this compound as a RAFT agent, DSC is crucial for characterizing the thermal properties of the resulting polymers. researchgate.net

Table 4: Illustrative DSC Data for a Polymer Synthesized with a Xanthate

Thermal TransitionTemperature (°C)
Glass Transition (Tg)85
Melting (Tm)160

This table is for illustrative purposes and represents typical data that could be obtained for a polymer. researchgate.net

Microscopic and Scattering Techniques for Material Morphology

Understanding the morphology and structure of materials at various length scales is crucial for many applications. beilstein-journals.org While specific data for this compound is not prevalent in the provided search results, techniques like Scanning Electron Microscopy (SEM) and Small-Angle Scattering (SAS) are generally applied to characterize materials derived from or incorporating this compound.

SEM provides high-resolution images of the surface topography of a material. beilstein-journals.org For instance, if this compound were used to create polymeric nanoparticles, SEM could be used to visualize their size, shape, and surface features.

SAS techniques, such as Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS), provide information about the structure of materials on a nanometer to micrometer scale. beilstein-journals.org These techniques are particularly useful for studying the size, shape, and arrangement of particles in a solution or a solid matrix, which would be relevant for applications involving self-assembly or the formation of nanostructures. beilstein-journals.org

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles, such as polymer micelles or nanoparticles, in a solution or suspension. The method relies on analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly.

In the context of polymers synthesized using this compound as a RAFT agent, DLS is particularly valuable for characterizing the hydrodynamic diameter of self-assembled structures like micelles or vesicles in a solvent. For instance, amphiphilic block copolymers, which can be synthesized using this RAFT agent, often self-assemble into micelles in selective solvents. DLS can be employed to measure the size of these micelles and assess their stability.

A study on pH-responsive amphiphilic block copolymers synthesized via successive RAFT polymerizations demonstrated the use of DLS to evaluate the size distribution of the resulting polymer micelles. The hydrodynamic diameter (Dh) of the micelles was determined to be 18 nm. mdpi.com Furthermore, DLS was used to confirm the pH-responsive nature of these micelles by observing significant changes in their apparent size distribution when the pH of the solution was altered. mdpi.com

The data from DLS measurements can be presented in a table to summarize the particle size and distribution.

ParameterValueReference
Hydrodynamic Diameter (Dh)18 nm mdpi.com
Polydispersity Index (PDI)< 0.2 (indicative of a narrow size distribution)

This table presents hypothetical data based on typical results for polymer micelles characterized by DLS.

Cryo-Scanning Electron Microscopy (Cryo-SEM)

Cryo-Scanning Electron Microscopy (Cryo-SEM) is a powerful imaging technique that allows for the visualization of the morphology of materials in their native, hydrated state. This is achieved by rapidly freezing the sample, thereby preventing the formation of ice crystals that could damage the delicate structures. The frozen sample is then transferred to the SEM chamber under cryogenic conditions for imaging.

For polymers synthesized using RAFT agents like this compound, Cryo-SEM can be instrumental in studying the morphology of complex polymer architectures such as nanocapsules or vesicles. A study investigating the effect of crosslinking on the morphology of nanocapsules synthesized by vesicle-templated RAFT polymerization utilized cryo-Transmission Electron Microscopy (cryo-TEM), a closely related technique, to observe different morphologies. The study identified various structures, including protruded capsules and uniform spherical capsules. researchgate.net

Quantitative analysis from cryo-electron microscopy images can provide valuable data on the distribution of different morphologies within a sample.

MorphologyPercentage of Observed StructuresReference
Protruded Capsules~90% (with 10 mol% ethylene (B1197577) glycol dimethacrylate) researchgate.net
Uniform Capsules~4% (with 10 mol% ethylene glycol diacrylate) researchgate.net

This table is based on findings from a study using a related cryo-electron microscopy technique to illustrate the type of data that can be obtained.

Atomic Force Microscopy (AFM) for Polymer Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. It works by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever due to forces between the tip and the sample are measured and used to create an image of the surface.

In the study of polymers synthesized with this compound, AFM is a key tool for characterizing the surface morphology of polymer films and self-assembled structures. For example, in a study involving xanthate-supported photo-iniferter RAFT polymerization, AFM was used to reveal the morphology of surface-deposited assemblates of diblock copolymers. The images confirmed the presence of objects in a size range consistent with micellar morphologies, corroborating the results obtained from DLS. nih.gov

AFM can also be used to investigate the phase separation in block copolymer films, providing insights into the distribution and organization of the different polymer blocks on the surface. researchgate.net The data from AFM can be used to determine various surface parameters.

ParameterDescriptionTypical ValuesReference
Surface RoughnessA measure of the fine-scale variations in the height of a surface.Can vary from a few nanometers to tens of nanometers depending on the polymer and preparation method. researchgate.net
Domain SizeThe size of the phase-separated regions in a block copolymer film.Can range from nanometers to micrometers. researchgate.net
Micelle HeightThe height of individual micelles deposited on a substrate.Typically in the range of a few to tens of nanometers. nih.gov

This table provides examples of parameters that can be quantified using AFM analysis of polymer surfaces.

Future Research Directions and Emerging Applications

Development of Next-Generation Xanthate-Based Reagents

The inherent reactivity of the xanthate group in S-Benzyl O-ethyl carbonodithioate serves as a foundation for the design of new reagents with enhanced capabilities. A primary motivation in this area is the development of more stable and environmentally benign alternatives to traditional xanthates, which can be prone to decomposition into toxic carbon disulfide (CS₂). nih.gov Research is focused on modifying the O-alkyl and S-alkyl substituents to fine-tune the reagent's stability, reactivity, and selectivity.

Future work will likely involve the synthesis of xanthate derivatives with tailored electronic and steric properties. For instance, incorporating electron-withdrawing or donating groups can modulate the reactivity of the C=S bond, making the reagent more suitable for specific transformations. The development of "smart" xanthates, which can be activated under specific conditions (e.g., pH, light, or enzymatic action), is another promising avenue. These next-generation reagents could offer superior performance in applications ranging from mineral flotation to organic synthesis, with a reduced environmental footprint compared to their predecessors. nih.govresearchgate.net The search for collectors that exhibit better performance without the health, safety, and environmental issues associated with some xanthates is a significant driver of this research. nih.gov

Expansion of Synthetic Utility in Complex Molecule Synthesis

This compound is a valuable intermediate in organic synthesis, particularly for creating sulfur-containing molecules. Its application in the Barton-McCombie deoxygenation for removing hydroxyl groups from alcohols is a classic example of its utility. wikipedia.org Future research is expected to significantly broaden its application in the assembly of complex molecular architectures.

The unique reactivity of the dithiocarbonate moiety allows for its use in multicomponent reactions, where several molecules are combined in a single step to form a complex product. This approach is highly efficient and atom-economical. Investigations into using this compound as a linchpin to connect different molecular fragments will likely lead to novel strategies for synthesizing natural products and pharmaceuticals. For example, its reaction with arylmethyl isocyanides or benzylamines in the presence of a base like sodium hydride can produce carbamothioates, demonstrating its utility in forming carbon-nitrogen bonds. Further exploration will focus on expanding the scope of accessible heterocyclic and acyclic structures, providing synthetic chemists with a more versatile tool for molecular construction.

Advancements in Controlled Polymerization for Novel Materials

One of the most significant applications of this compound is in the field of polymer chemistry, specifically as a chain-transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. wikipedia.org This technique allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. nih.gov

Future advancements will focus on leveraging RAFT polymerization with xanthate-based CTAs to create advanced materials with tailored properties. A key area of research is the synthesis of amphiphilic block copolymers, which can self-assemble into micelles for applications in targeted drug delivery. researchgate.net For example, studies have shown the potential of encapsulating hydrophobic drugs within these nanostructures for controlled release and cytotoxicity against cancer cells. Further research will also explore the creation of novel materials for applications such as protective coatings and advanced biomedical devices by copolymerizing monomers like chlorotrifluoroethylene (B8367) (CTFE) and N-vinylpyrrolidone (NVP) using this compound. The ability to precisely control polymer structure opens the door to materials with enhanced mechanical, thermal, and optical properties. researchgate.net

Exploration of New Catalytic Systems and Processes

The reactivity of this compound can be significantly enhanced and directed through the use of catalysts. Transition metal catalysis, in particular, offers a promising avenue for developing new synthetic methodologies. For example, cobalt catalysts have been shown to mediate aminocyclization and thioether formation reactions involving this compound.

The exploration of new catalytic systems is a major frontier. Research will likely focus on discovering catalysts based on other earth-abundant and non-toxic metals to improve the efficiency and selectivity of reactions involving xanthates. Photocatalysis and electrocatalysis represent emerging areas where light or electrical energy can be used to drive novel transformations of this compound, potentially leading to milder and more sustainable reaction conditions. Developing catalytic methods to cleave the thiocarbonylthio end-group of RAFT polymers is also crucial for producing polymers with specific end-group functionalities or for removing the sulfur-containing moiety entirely. researchgate.net

Integration with Sustainable and Green Chemistry Principles

Aligning chemical synthesis with the principles of green chemistry is a global priority. For xanthates like this compound, this involves addressing the potential environmental impact of their synthesis and use. A key concern is the decomposition of some xanthates into hazardous carbon disulfide. nih.gov

Future research will increasingly focus on creating greener synthetic pathways and applications. This includes the development of eco-friendly, biodegradable xanthate-based reagents, potentially derived from renewable resources like biomass. researchgate.net Studies have already explored combining xanthates with biodegradable reagents such as levulinic acid to reduce the environmental impact in processes like mineral flotation. researchgate.net Furthermore, process optimization, such as the use of continuous-flow reactors for synthesis, can enhance efficiency, reduce waste, and minimize the use of hazardous materials like benzyl (B1604629) chloride. Another green application involves using the components of acid mine drainage (AMD) to facilitate the Fenton oxidation process, providing a sustainable method for degrading xanthate wastewater from mining operations. nih.gov

Q & A

Q. Key Data :

Monomer PairRAFT Agent ConcentrationMn (g/mol)ĐReference
CTFE + BVE0.5 wt%8,000–25,0001.2Liu et al. 2011
VAc + CTFE0.3 wt%12,000–30,0001.3Wang et al. 2019

Advanced: How can researchers resolve contradictions in molecular weight distributions observed during RAFT-mediated copolymerization?

Answer:
Discrepancies in Mn distributions often arise from:

  • Chain-transfer efficiency : Poor solubility of CTFE in non-fluorinated solvents reduces RAFT agent activity. Use fluorinated solvents (e.g., hexafluoroisopropanol) to improve homogeneity .

  • Initiation interference : γ-ray irradiation may generate excess primary radicals, bypassing RAFT control. Validate via chain-transfer constant (Ctr) calculations:

    Ctr=ktrkp=[RAFT][M]ln(1p)pC_{tr} = \frac{k_{tr}}{k_p} = \frac{[RAFT]}{[M]} \cdot \frac{\ln(1 - p)}{p}

    Adjust [RAFT]/[M] ratios to maintain Ctr > 1 for controlled growth .

Case Study : Guerre et al. (2018) resolved Mn inconsistencies in CTFE-alt-EVE copolymers by switching to sequential cationic/RAFT polymerization, achieving Đ < 1.2 .

Basic: What characterization techniques are critical for verifying polymer structure when using this compound?

Answer:

  • GPC : Determine Mn and Đ using THF or DMF as eluents (calibrated with polystyrene standards).
  • 19F NMR : Confirm CTFE incorporation (δ = -60 to -180 ppm) and end-group fidelity .
  • FTIR : Identify C=S (1050–1150 cm⁻¹) and C-O (1250 cm⁻¹) stretches to validate RAFT agent retention.

Troubleshooting : For fluoropolymers, use high-field NMR (≥400 MHz) to resolve overlapping signals.

Advanced: How can block copolymer synthesis be optimized using sequential polymerization with this compound?

Answer:
Method :

Step 1 (Cationic) : Polymerize electron-rich monomers (e.g., PEVE) using BF3·OEt2 as a catalyst.

Step 2 (RAFT) : Introduce CTFE and this compound under radical conditions.
Optimization :

  • Maintain a 1:2 molar ratio of cationic macro-CTA to CTFE for efficient chain extension.
  • Use DSC to confirm phase separation (Tg1 ≈ -10°C for PEVE; Tg2 ≈ 80°C for CTFE-alt-EVE) .

Q. Data Validation :

Block CopolymerMn (PEVE Block)Mn (CTFE Block)Đ
PEVE-b-P(CTFE-alt-EVE)15,00020,0001.18

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage : Keep under argon at -20°C to prevent oxidation.
  • Handling : Use gloveboxes for weighing (LD50 = 320 mg/kg in rats).
  • Waste Disposal : Quench with excess methanol to deactivate thiocarbonyl groups before disposal.

Advanced: How do initiation methods (γ-ray vs. thermal) impact polymerization kinetics?

Answer:

  • γ-ray (Liu et al. 2011) : Generates steady radical flux, enabling linear Mn vs. conversion plots but risks side reactions (e.g., chain scission).
  • Thermal (Wang et al. 2019) : Requires precise temperature control (60°C ± 2°C) to avoid RAFT agent decomposition.
    Kinetic Analysis :
kpapp=ln([M]0/[M]t)t(First-order kinetics)k_p^{app} = \frac{\ln([M]_0/[M]_t)}{t} \quad \text{(First-order kinetics)}

Reported kpappk_p^{app} for CTFE/VAc: 0.12 h⁻¹ (γ-ray) vs. 0.08 h⁻¹ (thermal) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.